ML368

Descripción general

Descripción

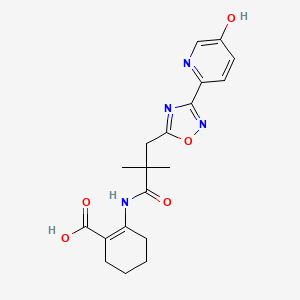

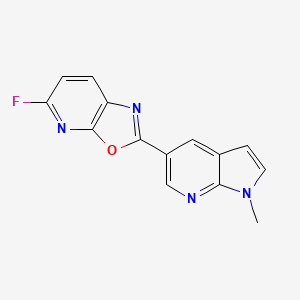

ML368, also known as SR9186, is a potent inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4). This enzyme plays a crucial role in the metabolism of various drugs in the liver. This compound has been identified as a highly selective inhibitor, making it a valuable tool in scientific research, particularly in the study of drug metabolism and interactions .

Aplicaciones Científicas De Investigación

ML368 has a wide range of applications in scientific research. In chemistry, it is used to study the inhibition of CYP3A4 and its effects on drug metabolism. This is particularly important in the development of new drugs, as understanding how a compound interacts with CYP3A4 can help predict potential drug-drug interactions and optimize dosing regimens .

In biology and medicine, this compound is used to study the liver-stage development of Plasmodium falciparum, the parasite responsible for malaria. By inhibiting CYP3A4, this compound can block the metabolism of ivermectin, a drug used to treat parasitic infections, thereby enhancing its efficacy against the parasite .

In industry, this compound is used in the development of new pharmaceuticals, particularly those that are metabolized by CYP3A4. By studying the inhibitory effects of this compound, researchers can identify potential issues with drug metabolism and develop strategies to mitigate them .

Mecanismo De Acción

The mechanism of action of ML368 involves its binding to the active site of the CYP3A4 enzyme. This binding prevents the enzyme from metabolizing its substrates, effectively inhibiting its activity. The molecular targets of this compound include the active site residues of CYP3A4, which are responsible for the enzyme’s catalytic activity .

The pathways involved in the action of this compound include the inhibition of the metabolic pathways of various drugs and substrates that are processed by CYP3A4. By blocking these pathways, this compound can alter the pharmacokinetics of these compounds, leading to changes in their absorption, distribution, metabolism, and excretion .

Análisis Bioquímico

Biochemical Properties

ML368 interacts with the Cytochrome P450 enzyme CYP3A4, a key enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids . It exhibits potent inhibitory effects on CYP3A4, with IC50 values for inhibition of midazolam → 1′hydroxymidazolam, testosterone → 6β-hydroxytestosterone, and vincristine → vincristine M1 of 9, 4, and 38 nM, respectively .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a CYP3A4 inhibitor. By inhibiting CYP3A4, this compound can potentially influence various cellular processes, including drug metabolism and the synthesis of cholesterol, steroids, and other lipids .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the active site of the CYP3A4 enzyme, thereby inhibiting its activity . This inhibition can lead to changes in the metabolism of certain drugs and the synthesis of various lipids within the cell .

Metabolic Pathways

This compound is involved in the metabolic pathway of the Cytochrome P450 enzyme CYP3A4 . By inhibiting CYP3A4, this compound can potentially affect the metabolism of certain drugs and the synthesis of various lipids within the cell .

Métodos De Preparación

The synthesis of ML368 involves the preparation of imidazopyridines, which are known for their inhibitory activity against CYP3A4. The synthetic route typically includes the formation of the imidazopyridine core through a series of condensation and cyclization reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

The production process likely involves scaling up the laboratory synthesis methods to produce larger quantities of the compound while maintaining its purity and activity .

Análisis De Reacciones Químicas

ML368 undergoes various chemical reactions, primarily involving its interaction with the CYP3A4 enzyme. The compound is known to inhibit the enzyme’s activity by binding to its active site, preventing the metabolism of substrates like midazolam, testosterone, and vincristine . The major products formed from these reactions are the inhibited forms of the substrates, which can be analyzed to study the compound’s inhibitory effects.

Common reagents used in the reactions involving this compound include DMSO, which is used as a solvent, and various substrates that are metabolized by CYP3A4. The reaction conditions typically involve maintaining the reactions at specific temperatures and pH levels to ensure optimal enzyme activity and inhibition .

Comparación Con Compuestos Similares

ML368 is unique in its high selectivity and potency as a CYP3A4 inhibitor. Similar compounds include other CYP3A4 inhibitors like ketoconazole and ritonavir, which are also used to study drug metabolism and interactions. this compound stands out due to its higher selectivity and lower off-target effects, making it a more precise tool for research .

Other similar compounds include imidazopyridines with inhibitory activity against other cytochrome P450 enzymes, such as CYP2D6 and CYP2C9. These compounds share structural similarities with this compound but differ in their enzyme selectivity and inhibitory profiles .

Propiedades

IUPAC Name |

1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N6O/c27-15-17-1-3-18(4-2-17)19-5-9-21(10-6-19)31-26(33)32-22-11-7-20(8-12-22)23-13-14-28-25-24(23)29-16-30-25/h1-14,16H,(H,28,29,30)(H2,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDMEJWMCJAMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=C5C(=NC=C4)N=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of ML368 and what makes it a selective inhibitor?

A1: this compound is a selective inhibitor of the cytochrome P450 enzyme CYP3A4 []. While the exact mechanism of inhibition is not detailed in the provided abstracts, the selectivity likely arises from specific interactions between this compound's chemical structure and the active site of CYP3A4. Further research would be needed to elucidate the precise binding interactions and mechanism of inhibition.

Q2: Is there information available about the synthesis of this compound?

A2: Yes, one of the provided articles focuses specifically on the synthesis of this compound (SR-9186) []. Unfortunately, the abstract itself does not provide the synthetic scheme. Access to the full publication would be required to understand the synthetic route and conditions used to produce this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)

![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)

![(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B609095.png)